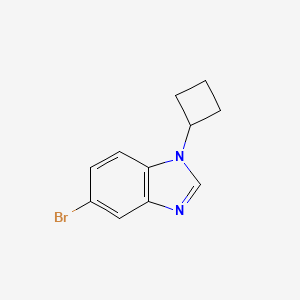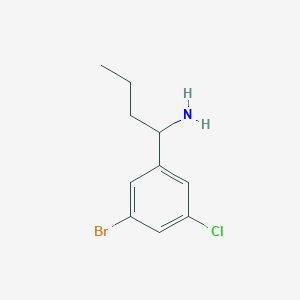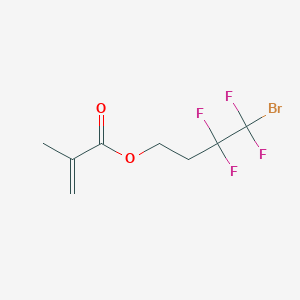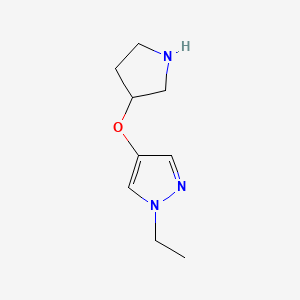
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-1,3-benzodiazole.
Cyclobutylation: The introduction of the cyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-bromo-1H-1,3-benzodiazole with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzodiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cycloaddition Reactions: The cyclobutyl group may engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring, potentially leading to dihydrobenzodiazoles.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The benzodiazole ring system is known for its biological activity, and modifications at the 5-position and 1-position can lead to compounds with diverse biological properties.
Medicine
Medicinally, derivatives of this compound may exhibit activity against various diseases. Research into its analogs could lead to the development of new therapeutic agents, particularly in the areas of oncology and neurology.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure allows for the tuning of electronic properties, making it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-1,3-benzodiazole: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
1-Cyclobutyl-1H-1,3-benzodiazole: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
5-Chloro-1-cyclobutyl-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination can lead to distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI Key |
GERNMXFVMFIXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)



![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)



